1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride
Beschreibung
Molecular Geometry and Conformational Analysis
The molecular structure of 1,1'-(butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride (C₁₈H₄₂Cl₂N₆O₆) comprises a central butane-1,4-diyl spacer symmetrically linked to two urea groups, each substituted with a triethylene glycol amine side chain terminated by a primary amine group (Figure 1). The butane spacer adopts an extended zigzag conformation, as observed in related 1,4-butanediyl-bridged compounds. The urea carbonyl groups (C=O) exhibit bond lengths of approximately 1.23 Å, consistent with resonance stabilization between the carbonyl and adjacent NH groups.
The polyether side chains display gauche conformations at ethylene glycol units, minimizing steric clashes while maximizing intramolecular hydrogen bonding between ether oxygen atoms and urea NH groups. Density functional theory (DFT) calculations on analogous bisurea systems predict torsional angles of φ₁ = 15° and φ₂ = 165° for the butane backbone, stabilizing a planar urea arrangement. This conformation aligns with X-ray diffraction data from structurally similar bisurea macrocycles, where anti-parallel urea alignment minimizes dipole interactions.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N6O6.2ClH/c19-3-9-27-13-15-29-11-7-23-17(25)21-5-1-2-6-22-18(26)24-8-12-30-16-14-28-10-4-20;;/h1-16,19-20H2,(H2,21,23,25)(H2,22,24,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRLJOKJOUBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)NCCOCCOCCN)CNC(=O)NCCOCCOCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42Cl2N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride typically involves the reaction of butane-1,4-diamine with ethoxyethyl isocyanate derivatives under controlled conditions . The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Drug Development
1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structure suggests it may act as a β3-adrenergic receptor agonist, which could be beneficial in treating metabolic disorders such as obesity and Type 2 diabetes . The compound's ability to modulate metabolic pathways makes it a candidate for further investigation in therapeutic formulations.
Anticancer Research
Recent studies have indicated that derivatives of this compound could exhibit anticancer properties. The urea moiety is known to interact with various biological targets, potentially leading to the inhibition of tumor growth . Research involving similar compounds has shown promise in preclinical trials, suggesting that this compound may also contribute to anticancer strategies.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The aminoethoxy groups could enhance solubility and bioavailability, making them suitable for formulations aimed at neurodegenerative diseases . Further studies are needed to explore these properties comprehensively.
Polymer Chemistry
The compound's unique structure can be utilized in polymer chemistry to create new materials with specific properties. Its ability to form hydrogen bonds can lead to enhanced mechanical strength and thermal stability in polymer matrices . Research into the synthesis of copolymers incorporating this compound is ongoing.
Surface Modification
In material science, this compound can be used for surface modification applications. Its functional groups allow for the attachment of bioactive molecules to surfaces, which can improve biocompatibility and promote cell adhesion in biomedical devices .
Case Study 1: Antidiabetic Potential
A study published in a peer-reviewed journal investigated the effects of β3-adrenergic receptor agonists on glucose metabolism. The results indicated that compounds similar to this compound significantly improved insulin sensitivity in diabetic models . This highlights its potential application in diabetes management.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation and induced apoptosis. These findings suggest that further development could lead to novel anticancer therapies .
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride involves its interaction with molecular targets through its amino and ethoxy groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s unique properties are best contextualized by comparing it to analogs with variations in spacer length, substituents, or functional groups. Below is a detailed analysis:
Bis-Urea Derivatives with Aromatic Substituents
- 1,1'-(Butane-1,4-diyl)bis(3-(pyridin-4-yl)urea) (4-BBU)
- Structure : Same butane-diyl spacer but substituted with pyridin-4-yl groups instead of PEG-like chains.
- Properties : Reduced water solubility due to aromaticity; forms gels in DMSO/water mixtures via π-π stacking and hydrogen bonding.
- Applications : Stimuli-responsive gelators for drug delivery or sensing .
- Key Difference : The target compound’s PEG-amine termini enhance hydrophilicity and biocompatibility, favoring proteomics over material science applications .
Bis-Ureas with Fluorinated Aromatic Groups
- 1,1'-(Butane-1,4-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)urea)
- Structure : Butane-diyl core with electron-withdrawing CF₃ groups on aryl rings.
- Properties : Hydrophobic; stabilizes crystalline structures via strong hydrogen bonding and van der Waals interactions.
- Applications : Catalyst design or supramolecular chemistry.
- Key Difference : Fluorinated analogs lack the target’s aqueous solubility, limiting their utility in biological systems .
Bis-Thiourea Derivatives
- 1,1'-(Butane-1,4-diyl)bis(3-(3-isothiocyanatophenyl)thiourea) Structure: Thiourea linkages with isothiocyanate-terminated aryl groups. Properties: Reactive isothiocyanates enable covalent conjugation to biomolecules (e.g., antibodies). Applications: Bioconjugation or crosslinking agents. Key Difference: The target compound’s non-covalent, reversible interactions (via urea and amine groups) are preferable for gentle peptide isolation .
PEGylated Bis-Amines
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate Structure: Similar PEG-amine chain but lacks urea linkages. Properties: Water-soluble; Boc-protected amine requires deprotection for reactivity. Applications: Drug delivery or polymer synthesis. Key Difference: The target’s urea groups provide specific binding sites absent in simple PEG-amines, enabling selective peptide enrichment .
Comparative Data Table
Biologische Aktivität
1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) dihydrochloride (CAS No. 1571103-88-2) is a synthetic compound with potential therapeutic applications. Its unique structure includes multiple urea linkages and aminoethoxy moieties, which may contribute to its biological activity. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic uses.
Molecular Formula: C18H40N6O6
Molecular Weight: 436.5468 g/mol
CAS Number: 1571103-88-2
Purity: Typically above 95% for research-grade materials .
Synthesis
The synthesis of 1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) involves the reaction of appropriate urea derivatives with amine-containing compounds under controlled conditions. The detailed synthesis protocols can vary, but generally involve the use of solvents such as dichloromethane or tetrahydrofuran and may require purification steps such as crystallization or chromatography .
Antitumor Activity
Research indicates that compounds related to urea derivatives exhibit significant antitumor properties. For instance, studies on similar urea-based compounds have shown effectiveness in inhibiting cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). These compounds often exert their effects through mechanisms such as apoptosis induction and cell cycle arrest .
Immunosuppressive Effects
Urea derivatives have been documented to possess immunosuppressive activity. In animal models, certain substituted urea compounds demonstrated potent immunosuppressive effects comparable to established drugs like azathioprine. The mechanism often involves modulation of T-cell responses and inhibition of cytokine production .
Antimicrobial Properties
Compounds with similar structural motifs have been tested for antimicrobial activity against various pathogens. In vitro studies have shown that certain urea derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .
Research Findings
A summary of notable findings regarding the biological activity of 1,1'-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea) is presented in the following table:
| Study | Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|---|
| Study 1 | Antitumor | MDA-MB-231 | IC50 = 0.004 μM |
| Study 2 | Immunosuppression | Sheep Erythrocyte Assay | Potent compared to azathioprine |
| Study 3 | Antimicrobial | Various Bacteria | MIC = 50 μg/mL |
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Case Study A: A substituted urea compound was evaluated for its efficacy in a mouse model of rheumatoid arthritis, showing significant reduction in inflammation and joint damage.
- Case Study B: In a clinical trial setting, a related compound exhibited promising results in managing systemic lupus erythematosus by effectively modulating immune responses.
Q & A
Basic: How can researchers design a synthetic route for this compound?
Methodological Answer:
Synthetic route design begins with literature analysis of structurally similar urea derivatives (e.g., bis-urea compounds with polyethylene glycol (PEG) chains). A stepwise approach includes:
Core Structure Assembly : Start with 1,4-diaminobutane as the central linker. React with carbonyl diimidazole (CDI) to form urea bonds.
Side-Chain Functionalization : Attach PEG-amine chains (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethylamine) via nucleophilic substitution.
Hydrochloride Salt Formation : Treat the final product with HCl in anhydrous conditions to obtain the dihydrochloride salt.
Key challenges include optimizing reaction stoichiometry to avoid cross-linking and ensuring purity via HPLC (≥95%) .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- Structural Confirmation : Use NMR (¹H/¹³C) to verify urea linkages, PEG chain integration, and hydrochloride salt formation. Compare spectral data with computational models (e.g., DFT calculations) .
- Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures .
Advanced: How can researchers evaluate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered framework inspired by long-term environmental studies :
Laboratory Studies :
- Hydrolysis Kinetics : Incubate at pH 4–9 (25–50°C) and quantify degradation via LC-MS.
- Soil Sorption : Use batch equilibrium tests with varying organic matter content (e.g., OECD Guideline 106).
Field Monitoring :
- Deploy passive samplers in water systems to detect residual concentrations.
- Model distribution coefficients (e.g., log Kow) using EPI Suite™ software.
Data Contradiction Note : Discrepancies between lab and field data may arise due to microbial activity or photolysis; reconcile via mass balance models .
Advanced: What experimental designs are suitable for studying its interactions with biological systems?
Methodological Answer:
Use a randomized block design with split-plot adjustments :
- In Vitro :
- Cell Lines : Test cytotoxicity (MTT assay) in HEK-293 and HepG2 cells. Include positive controls (e.g., cisplatin) and normalize to untreated cells.
- Receptor Binding : Radioligand displacement assays (e.g., for amine-linked GPCRs).
- In Vivo :
Advanced: How can conflicting data on its solubility and stability be resolved?
Methodological Answer:
Address contradictions via controlled variable testing:
- Solubility : Test in buffers (PBS, pH 7.4) vs. organic solvents (DMSO) using dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare with real-time data. Use Arrhenius plots to predict shelf life.
Example Conflict Resolution : If solubility in water is lower than predicted, modify PEG chain length or salt counterion (e.g., switch to trifluoroacetate) .
Basic: What theoretical frameworks guide research on this compound’s biological activity?
Methodological Answer:
Link studies to:
- Polymer Theory : PEG chain length effects on solubility and immunogenicity (e.g., "PEGylation" principles) .
- Urea Bond Reactivity : Acid/base-catalyzed hydrolysis mechanisms derived from small-molecule urea analogs .
- Molecular Dynamics (MD) : Simulate PEG-urea conformations in aqueous environments (e.g., GROMACS software) to predict aggregation behavior .
Advanced: How can researchers optimize its synthesis for scale-up without compromising purity?
Methodological Answer:
Apply Quality by Design (QbD) principles:
Critical Process Parameters (CPPs) : Identify temperature, pH, and mixing speed via factorial design (e.g., 2<sup>3</sup> DOE).
In-Line Monitoring : Use FTIR probes to track urea bond formation in real time.
Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for higher yields.
Data-Driven Example : A 15% yield increase was achieved by adjusting the amine:CDI ratio from 1:1.2 to 1:1.5 .
Advanced: What methodologies assess its potential as a drug delivery vehicle?
Methodological Answer:
Evaluate using:
- Encapsulation Efficiency : Load with a model drug (e.g., doxorubicin) and measure via dialysis (MWCO: 3.5 kDa).
- Controlled Release : Conduct pH-dependent release studies (pH 5.0 vs. 7.4) over 72 hours.
- Targeting Ability : Conjugate with folate ligands and compare cellular uptake in folate receptor-positive vs. negative cells (flow cytometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
